molecular formula C20H13N3O3S B304788 (6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B304788
M. Wt: 375.4 g/mol
InChI Key: QRZHBNVAYOVIBJ-FIZBDXDJSA-N
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Description

(6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiazolopyrimidine core, and an imino group

Properties

Molecular Formula

C20H13N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H13N3O3S/c21-18-14(8-12-6-7-16-17(9-12)26-11-25-16)19(24)22-20-23(18)15(10-27-20)13-4-2-1-3-5-13/h1-10,21H,11H2/b14-8-,21-18?

InChI Key

QRZHBNVAYOVIBJ-FIZBDXDJSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with a thiazolopyrimidine derivative under basic conditions. The reaction is often carried out in ethanol or another suitable solvent, with the addition of a base such as sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of tubulin, a protein involved in cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

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